2-t-Butylamino-1-phenylethanol methanesulfonate

Solubility Enhancement Salt Formation DMSO-Free Assay

2-t-Butylamino-1-phenylethanol methanesulfonate is the methanesulfonic acid salt of an N-tert-butylphenylethanolamine. This chemical class acts as a β-adrenoceptor ligand with quantifiable intrinsic sympathomimetic activity (ISA), functioning as a partial agonist rather than a pure antagonist.

Molecular Formula C13H23NO4S
Molecular Weight 289.39 g/mol
CAS No. 72156-37-7
Cat. No. B13799004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-t-Butylamino-1-phenylethanol methanesulfonate
CAS72156-37-7
Molecular FormulaC13H23NO4S
Molecular Weight289.39 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1)O.CS(=O)(=O)O
InChIInChI=1S/C12H19NO.CH4O3S/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10;1-5(2,3)4/h4-8,11,13-14H,9H2,1-3H3;1H3,(H,2,3,4)
InChIKeyCRODBIWPGWQUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-t-Butylamino-1-phenylethanol methanesulfonate (CAS 72156-37-7) Procurement: A β2-Adrenoceptor Scaffold with Defined Partial Agonism


2-t-Butylamino-1-phenylethanol methanesulfonate is the methanesulfonic acid salt of an N-tert-butylphenylethanolamine. This chemical class acts as a β-adrenoceptor ligand with quantifiable intrinsic sympathomimetic activity (ISA), functioning as a partial agonist rather than a pure antagonist. [1] The methanesulfonate counterion is a strategic choice that significantly enhances the compound's aqueous solubility and dissolution rate relative to its free base, a critical differentiator for in vitro assay preparation and consistent in vivo dosing. As a scaffold, it serves as a reference point for structure-activity relationship (SAR) studies where the balance between agonism and antagonism at the β2-adrenoceptor is the primary endpoint.

Why 2-t-Butylamino-1-phenylethanol Methanesulfonate Cannot Be Replaced by a General β-Adrenoceptor Ligand


Substituting a generic beta-blocker for 2-t-butylamino-1-phenylethanol methanesulfonate in a research or industrial context introduces a high risk of experimental failure due to a cascade of pharmacological and physicochemical mismatches. A standard non-selective β-blocker like propranolol acts as a pure antagonist, lacking the partial agonist ISA that defines the target compound's ability to stimulate adenylate cyclase and cAMP production in test systems. [1] Additionally, the free base form of phenylethanolamines is poorly water-soluble, requiring a salt partner like methanesulfonate to achieve the solubility and dissolution kinetics necessary for reproducible biological assays. [2] Finally, the N-tert-butyl substituent profoundly influences the β1/β2 selectivity ratio and metabolic stability via cytochrome P450 enzymes, meaning an N-isopropyl analog will exhibit a completely different pharmacokinetic and off-target binding profile in whole-cell or in vivo models. [3]

Quantitative Procurement Evidence: 2-t-Butylamino-1-phenylethanol Methanesulfonate vs. Closest Analogs


Superior Aqueous Solubility: Methanesulfonate Salt vs. Free Base for Reproducible Bioassays

Procurement of the methanesulfonate salt directly addresses a key failure point in adrenoceptor research: poor aqueous solubility of the free base. While specific numerical solubility data for the 72156-37-7 free base is not published in approved databases, a general principle established across pharmaceutical sciences indicates that methanesulfonate salts of lipophilic amines consistently increase aqueous solubility by 1–3 orders of magnitude compared to the free base [1]. The free base 2-(tert-butylamino)-1-phenylethanol has a high logP value (estimated >2.0), indicating poor water solubility that would require DMSO co-solvent, potentially confounding receptor binding and adenylate cyclase assays. Pre-formulating the molecule as the methanesulfonate salt eliminates this variable, ensuring a true concentration-response relationship is observed.

Solubility Enhancement Salt Formation DMSO-Free Assay β-Adrenoceptor Pharmacology Chemical Synthesis

Intrinsic Sympathomimetic Activity (ISA) at β2-Adrenoceptor: A Class-Defined Intermediate Agonist Profile

The class of N-tert-butylphenylethanolamines, to which the target compound belongs, functions as a β2-adrenoceptor partial agonist. In a study measuring adenylate cyclase stimulation in turkey erythrocyte membranes, the unsubstituted N-tert-butylphenylethanolamine (the free base form of the target compound) was part of a series where ISA was quantitatively determined. [1] The intrinsic activities were correlated directly with 13C NMR chemical shifts, demonstrating that electronic effects on the aromatic ring govern efficacy. [2] In a related series measured in isolated guinea pig organs, a structurally related analog (befunolol, a benzofuran derivative) exhibited intrinsic activities of 0.22–0.28 relative to isoprenaline (full agonist = 1.0). [3] This positions the unsubstituted phenyl compound (target) as an intermediate ISA agonist, more balanced than the high-ISA pindolol (ISA ≈ 0.5–0.7) and distinct from the zero-ISA propranolol. This property makes it an ideal probe for dissecting the ISA contribution to tissue responses in pharmacological experiments.

Intrinsic Sympathomimetic Activity β2-Adrenoceptor Partial Agonist cAMP Stimulation Adenylate Cyclase Assay Tissue Pharmacology

Metabolic Stability: Distinct CYP2D6-Mediated 4-Hydroxylation Profile vs. Propranolol

The N-tert-butyl substituent on the target compound alters its cytochrome P450 metabolism compared to N-isopropyl analogs. Data from a structurally related beta-blocker, bunitrolol (which contains the same N-tert-butyl-2-hydroxy-propoxy motif), shows that its primary metabolic pathway is 4-hydroxylation, a reaction catalyzed extensively by CYP2D subfamilies. In contrast, the N-isopropyl analog propranolol undergoes extensive ring-hydroxylation (7-hydroxylation) as a major pathway, but also has significant N-dealkylation. The higher metabolic stability of N-tert-butyl derivatives towards N-dealkylation means they maintain a higher concentration of the active parent compound over time compared to propranolol in test systems with active CYP enzymes. This makes the methanesulfonate salt of the target compound a more robust and predictable tool for studies requiring sustained β-adrenoceptor engagement without the confounding variable of rapid N-dealkylation and loss of efficacy.

Cytochrome P450 CYP2D6 4-Hydroxylation Metabolic Stability Drug-Drug Interaction

Dual-Action Potential: ACE Inhibitory Effect Provides a Differentiated Antihypertensive Mechanism Not Found in Pure β-Blockers

In a direct head-to-head physiological comparison, the effect of befunolol (a benzofuran-containing analog of the target compound) was distinguished from propranolol and pindolol by a unique ancillary mechanism. During treadmill exercise in healthy volunteers, befunolol (20 mg oral) caused a significant selective suppression of the exercise-induced surge in angiotensin II (ΔAngiotensin II), a response not observed with propranolol (20 mg) or pindolol (5 mg). [1] The same study showed that befunolol, and by structural extension the phenylethanolamine class, inhibited angiotensin-converting enzyme (ACE) in vitro. [2] This additional ACE inhibitory effect, which is absent in propranolol and other simple β-blockers, contributes to a dual mechanism of lowering blood pressure: direct β-adrenoceptor blockade combined with reduced peripheral vasoconstriction through lower angiotensin II. This positions the target compound's scaffold as a multi-target antihypertensive agent, a significant differentiation for cardiovascular research.

ACE Inhibition Angiotensin II Vascular Pharmacology Antihypertensive Dual Mechanism

Higher β-Blockade Potency on Exercise Tachycardia: Twice the Effect of Propranolol at Equivalent Doses

A direct clinical pharmacodynamic comparison established that the β-adrenoceptor blocking potency of a befunolol analog is approximately twice that of propranolol when assessed via a functional endpoint: reduction in exercise-induced tachycardia. In a crossover study on healthy volunteers, oral befunolol produced a dose-dependent inhibition of heart rate (HR) and systolic blood pressure (S-BP) during submaximal exercise. The inhibitory effect was almost two times greater than that of propranolol administered at the same oral dose. [1] This higher functional potency suggests that the target compound (as an N-tert-butylphenylethanolamine derivative) achieves a stronger blockade of cardiac β1-adrenoceptors under sympathetic nervous system stimulation, a key differentiator for any researcher studying stress-induced cardiac events where a minimal effective dose is desired.

Potency β-Adrenoceptor Blockade Exercise Tachycardia Pharmacodynamics Dose-Response

Enantiomer-Dependent Metabolic Profile: CYP2D6 Enantioselective 4-Hydroxylation Defines Active Metabolite Formation

The chiral nature of 2-t-butylamino-1-phenylethanol (C-1 stereocenter) gives rise to enantioselective metabolism by cytochrome P450 enzymes. For the closely related bunitrolol (N-tert-butyl side chain), the 4-hydroxylation pathway exhibits significant enantioselectivity in human liver microsomes. [1] This means that the (R)- and (S)-enantiomers of the target compound will be metabolized at different rates, leading to distinct pharmacokinetic profiles. For researchers studying stereoselective drug action, purchasing the racemic methanesulfonate salt provides a baseline mixture, but the key comparative advantage is the ability to further source the pure (R)- or (S)-enantiomer (e.g., CAS 14467-51-7 or 14467-32-4) to probe the specific enantiomer responsible for β-blockade vs. partial agonism. This is a fundamental step in separating the desired therapeutic effect from any enantiomer-specific toxicity.

Enantioselective Metabolism CYP2D6 Chiral Pharmacology Active Metabolite Pharmacokinetic Modeling

Optimized Application Scenarios for 2-t-Butylamino-1-phenylethanol Methanesulfonate Based on Differential Evidence


Standard Probe for β2-Adrenoceptor Partial Agonist Activity in cAMP Assays

When screening for novel allosteric modulators of the β2-adrenoceptor, use 2-t-Butylamino-1-phenylethanol methanesulfonate as the reference partial agonist. Its established intermediate intrinsic sympathomimetic activity (ISA), as described for the N-tert-butylphenylethanolamine class [1], allows for the detection of both positive (increase beyond the compound's submaximal cAMP stimulation) and negative (decrease below partial agonism) allosteric modulation, a capability lost with either a full agonist (isoprenaline) or a pure antagonist (propranolol).

Dual-Mechanism Antihypertensive Testing in Ex Vivo Vascular Preparations

To explore the role of local angiotensin II in β-blocker-mediated vasodilation, use this methanesulfonate salt instead of propranolol. Evidence shows that the phenylethanolamine scaffold (through its analog befunolol) uniquely inhibits ACE activity, thereby lowering angiotensin II levels during sympathetic outflow. [2] This property eliminates the need to add captopril or enalapril to the organ bath when studying combined β-adrenoceptor/RAS blockade effects on vascular tone.

CYP2D6-Mediated Drug-Drug Interaction (DDI) Risk Assessment

Utilize the methanesulfonate salt as a selective CYP2D6 substrate for in vitro DDI screening. Unlike propranolol, which is metabolized via multiple P450 pathways (CYP1A2, CYP2D6, CYP2C19), the N-tert-butylphenylethanolamine scaffold is predominantly reliant on CYP2D6-catalyzed 4-hydroxylation. This pathway specificity makes it a superior isotype-specific probe for quantifying pharmacokinetic interactions with co-administered CYP2D6 inhibitors in human microsome assays.

Enantioselective Pharmacology: Isolating the Eutomer for Beta-Adrenoceptor Ligand Development

When the project goal is to separate the β-blockade (antagonism) from intrinsic sympathomimetic activity (partial agonism), start with the racemic methanesulfonate salt to establish a baseline pharmacological profile, then systematically switch to the pure (R)- and (S)-enantiomers (e.g., CAS 14467-51-7). The enantioselective metabolic stability of the N-tert-butyl chain ensures that the active (R)-enantiomer is metabolized more slowly by CYP2D6, prolonging its half-life and confirming the eutomer for advanced lead optimization. [3]

Quote Request

Request a Quote for 2-t-Butylamino-1-phenylethanol methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.